molecular formula C24H20Cl2N4O2S B15078054 N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15078054
M. Wt: 499.4 g/mol
InChI Key: ZKTLCRSLXLSUFQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and subsequent attachment of the acetamide moiety. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of functional groups and molecular framework may offer advantages over other similar compounds in terms of potency, selectivity, and safety profile.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular weight of 476.4 g/mol and a molecular formula of C21H15Cl2N3O2S2. Its structure features a chloro and methoxy substituent on the phenyl ring, which may influence its biological activity.

PropertyValue
Molecular Weight476.4 g/mol
Molecular FormulaC21H15Cl2N3O2S2
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent functionalization of the aromatic systems. Specific synthetic routes may vary based on the desired yield and purity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of similar compounds within the triazole class. For instance, compounds with structural similarities have shown significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The biological activity often involves the induction of apoptosis through various signaling pathways. For example, some triazole derivatives activate caspases and modulate reactive oxygen species (ROS) levels, leading to programmed cell death in cancer cells .
  • Case Study : A related study demonstrated that a triazole derivative exhibited an IC50 value of 4.58 µM against the T24 bladder cancer cell line, indicating strong selective toxicity towards cancer cells compared to normal cells . This suggests that this compound may possess similar or enhanced anticancer activity.

Antimicrobial Activity

There is also emerging evidence suggesting that compounds with similar structures have antimicrobial properties. The presence of halogenated phenyl groups is often associated with increased antimicrobial efficacy due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

In Vitro Studies

In vitro evaluations have shown that derivatives of this compound can inhibit cell proliferation in various cancer models. The specific biological assays used include:

  • MTT Assay : To assess cell viability.
  • Flow Cytometry : For analyzing apoptosis and necrosis.

These methods provide insights into how these compounds interact with cellular systems at a molecular level.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings significantly affect the biological activity of triazole derivatives. The presence of electron-withdrawing groups like chloro enhances potency by improving binding affinity to target enzymes or receptors involved in cancer progression or microbial resistance mechanisms .

Properties

Molecular Formula

C24H20Cl2N4O2S

Molecular Weight

499.4 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20Cl2N4O2S/c1-15-3-10-19(11-4-15)30-23(16-5-7-17(25)8-6-16)28-29-24(30)33-14-22(31)27-18-9-12-21(32-2)20(26)13-18/h3-13H,14H2,1-2H3,(H,27,31)

InChI Key

ZKTLCRSLXLSUFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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